

# Application Notes and Protocols: 4-Amino-5,7-dinitrobenzofurazan-based Sensors

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## Compound of Interest

Compound Name: 4-Amino-5,7-dinitrobenzofurazan

Cat. No.: B5380583

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These application notes provide a comprehensive overview of the synthesis and application of **4-Amino-5,7-dinitrobenzofurazan** (ANBF)-based sensors. ANBF derivatives, often synthesized from 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F), are powerful tools for the fluorescent detection of various biologically relevant analytes, including biothiols and hydrogen sulfide.

## I. Introduction

**4-Amino-5,7-dinitrobenzofurazan** (ANBF) and its derivatives are a class of fluorogenic probes widely utilized in bioanalytical chemistry. The core structure, 7-nitrobenz-2,1,3-oxadiazole (NBD), is a small, environmentally sensitive fluorophore. The derivatization of the NBD core, typically at the 4-position, allows for the creation of sensors tailored to specific analytes. The primary sensing mechanism involves a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction, where the analyte of interest displaces a leaving group (e.g., chloride or fluoride) on the NBD scaffold, resulting in a highly fluorescent product. This "turn-on" fluorescence response enables sensitive and selective detection of analytes in complex biological systems.

## II. Data Presentation: Quantitative Sensor Characteristics

The following tables summarize the key quantitative data for a selection of ANBF-based sensors designed for the detection of biothiols and hydrogen sulfide (H<sub>2</sub>S).

Table 1: Performance of ANBF-based Sensors for Biothiol Detection

Sensor/Probe	Analyte	Excitation (nm)	Emission (nm)	Limit of Detection (LOD)	Quantum Yield (Φ)	Reference
NBD-Cl	Cys/Hcy	476	550	Not Specified	Not Specified	[1]
NIR-11	Cys/Hcy	450	550	Not Specified	Not Specified	[2]
NIR-9	Cys	650	750	1.26 μM	Not Specified	[2]
NIR-5	Cys	Not Specified	928	85 nM	Not Specified	[2]
BDP-CYS	Cys, Hcy, GSH	380	475	Not Specified	Not Specified	[3]

Table 2: Performance of ANBF-based Sensors for Hydrogen Sulfide (H<sub>2</sub>S) Detection

Sensor/Probe	Excitation (nm)	Emission (nm)	Limit of Detection (LOD)	Fluorescence Turn-on	Quantum Yield (Φ)	Reference
Probe 1	Not Specified	480	9 μM	45-fold	< 0.02 (product)	[4]
Probe 17	Not Specified	684	0.43 μM	60-fold	Not Specified	[4]
MEPB	Not Specified	480	54 nM	Not Specified	Not Specified	[5]

### III. Experimental Protocols

#### A. Synthesis of a Representative ANBF-based Sensor: **N-(2-aminoethyl)-4-amino-5,7-dinitrobenzofurazan**

This protocol describes the synthesis of a simple ANBF-based sensor for detecting thiols, starting from NBD-Cl and ethylenediamine.

Materials:

- 4-chloro-7-nitrobenzofurazan (NBD-Cl)
- N-Boc-ethylenediamine
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve N-Boc-ethylenediamine (2.0 mmol) and NBD-Cl (1.0 mmol) in 10 mL of anhydrous DCM.
- **Reaction:** Stir the mixture at room temperature overnight.
- **Work-up:**
  - Wash the reaction mixture with saturated sodium bicarbonate solution.

- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.
- Purification (Boc-protected intermediate): Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc protected ANBF derivative.
- Deprotection:
  - Dissolve the purified Boc-protected compound in a mixture of DCM and TFA.
  - Stir the solution at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
  - Once the reaction is complete, remove the solvent and TFA under reduced pressure.
- Final Purification: Purify the final product by silica gel column chromatography to yield the desired N-(2-aminoethyl)-**4-amino-5,7-dinitrobenzofurazan**.

## B. Protocol for Detection of Cysteine in Live Cells

This protocol outlines the use of an ANBF-based sensor for the fluorescent detection of cysteine in living cells using confocal microscopy.

Materials:

- ANBF-based sensor stock solution (e.g., 1-10 mM in DMSO)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS), pH 7.4
- Live cells cultured on glass-bottom dishes suitable for microscopy
- N-ethylmaleimide (NEM) stock solution (optional, for negative control)

- Cysteine solution (optional, for positive control)
- Confocal microscope with appropriate filter sets

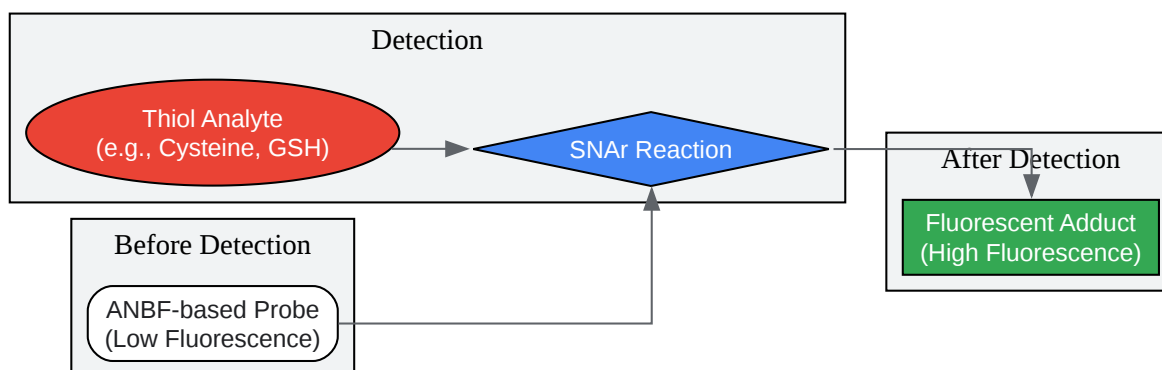
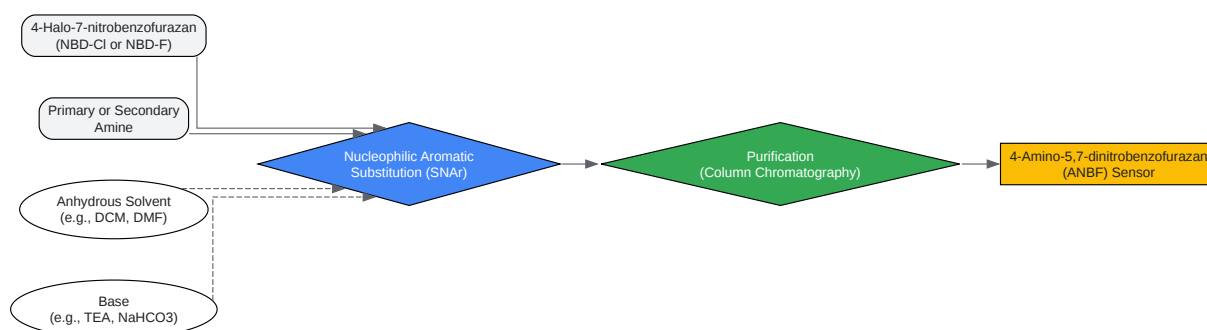
Procedure:

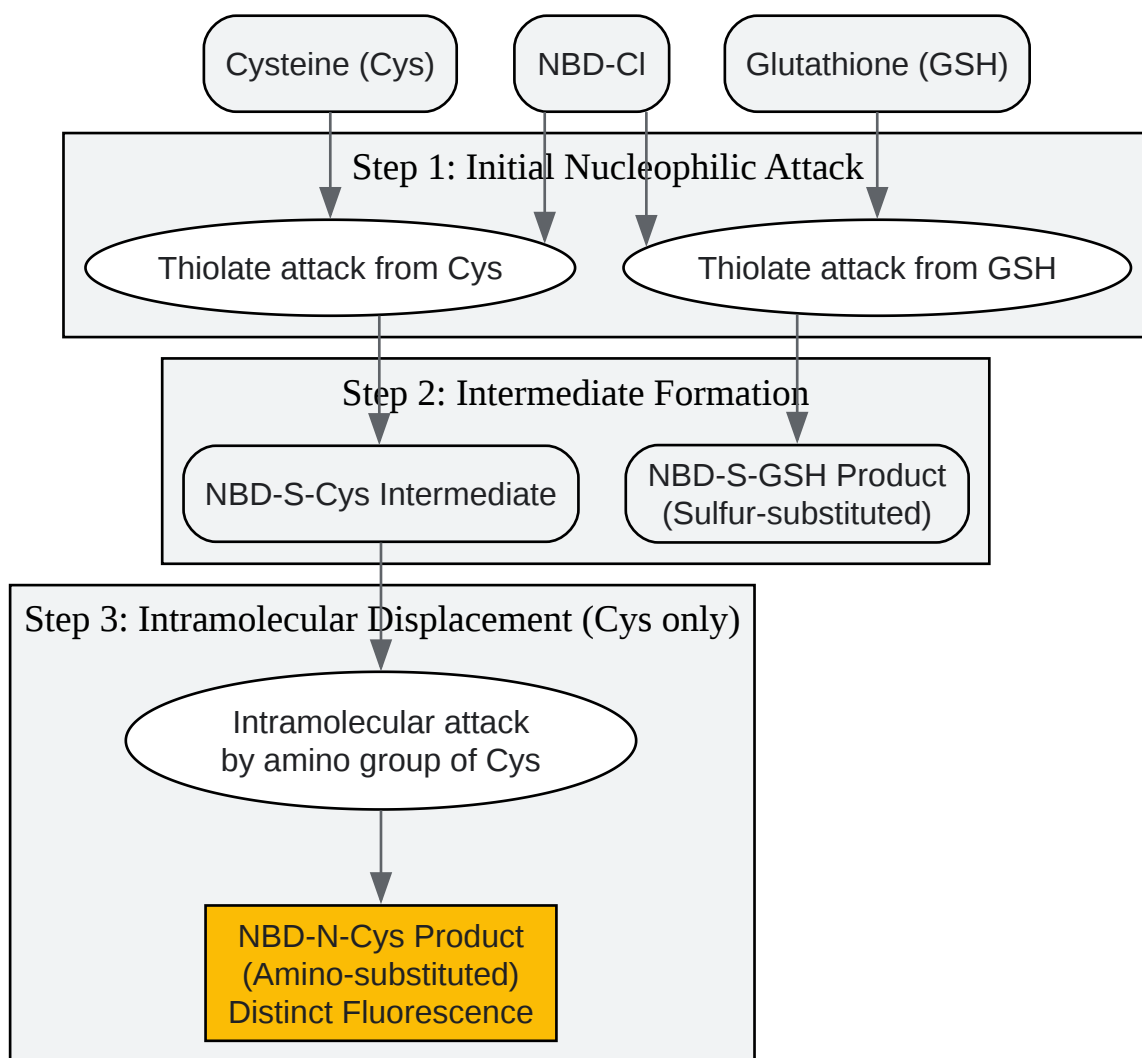
- Cell Culture: Culture cells to an appropriate confluency on glass-bottom dishes.
- Control Preparation (Optional):
  - For a negative control, pre-treat cells with a thiol-blocking agent like NEM (e.g., 500  $\mu$ M) for 15-30 minutes to deplete intracellular thiols.
  - For a positive control, incubate cells with a solution of cysteine (e.g., 500  $\mu$ M) for 15-30 minutes to increase intracellular cysteine levels.
- Probe Incubation:
  - Wash the cells twice with warm PBS (pH 7.4).
  - Prepare the sensor working solution by diluting the stock solution in cell culture medium or PBS to the final desired concentration (e.g., 5-10  $\mu$ M).
  - Incubate the cells with the sensor working solution at 37°C for 15-30 minutes.[\[6\]](#)
- Washing: Wash the cells twice with warm PBS to remove any excess, unbound probe.
- Imaging:
  - Add fresh PBS or imaging buffer to the cells.
  - Image the cells using a confocal microscope. Use an excitation wavelength appropriate for the specific ANBF derivative (typically around 470-490 nm) and collect the emission in the green/yellow range (typically around 530-560 nm).
  - Acquire both bright-field and fluorescence images.

- **Data Analysis:** Analyze the fluorescence intensity in the cells. Compare the fluorescence signals between control and experimental groups to quantify the changes in intracellular cysteine levels.

## IV. Mandatory Visualizations

### A. Signaling Pathways and Workflows





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